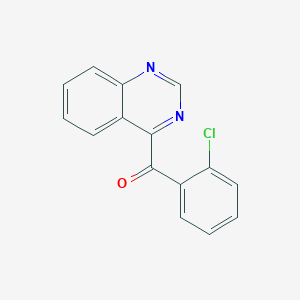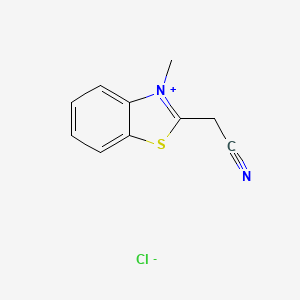
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methylbenzothiazolium chloride
- 2-(Cyanomethyl)benzothiazole
Uniqueness
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is unique due to the presence of both the cyanomethyl and methyl groups on the benzothiazole ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
57716-32-2 |
|---|---|
分子式 |
C10H9ClN2S |
分子量 |
224.71 g/mol |
IUPAC名 |
2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)acetonitrile;chloride |
InChI |
InChI=1S/C10H9N2S.ClH/c1-12-8-4-2-3-5-9(8)13-10(12)6-7-11;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChIキー |
PGEBGGTVGLTKQS-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)

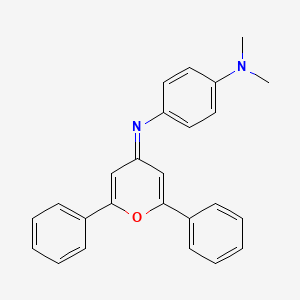
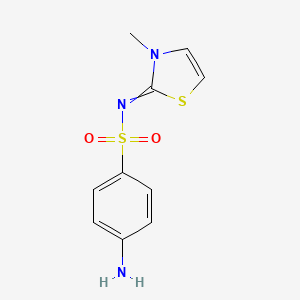



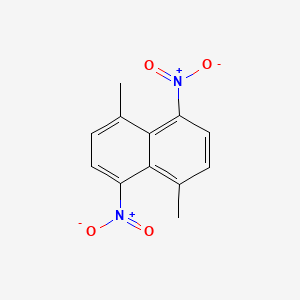

![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
